molecular formula C10H10N2O B506092 2-Ethylquinazolin-4(1H)-one CAS No. 3137-64-2

2-Ethylquinazolin-4(1H)-one

Cat. No.: B506092
CAS No.: 3137-64-2
M. Wt: 174.2g/mol
InChI Key: LUANCFNZZLKBOQ-UHFFFAOYSA-N
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Description

2-Ethylquinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a quinazoline ring system with an ethyl group attached to the second carbon and a keto group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylquinazolin-4(1H)-one can be achieved through various methods. One common approach involves the condensation of 2-aminobenzamide with an aldehyde or ketone. For instance, the reaction of 2-aminobenzamide with ethyl glyoxalate under acidic conditions can yield this compound . Another method involves the cyclization of 2-aminobenzonitrile with ethyl formate in the presence of a base .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as metal nanoparticles or organocatalysts, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylquinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Ethylquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

  • 2-Methylquinazolin-4(1H)-one
  • 2-Phenylquinazolin-4(1H)-one
  • 2,3-Dihydroquinazolin-4(1H)-one

Comparison: 2-Ethylquinazolin-4(1H)-one is unique due to the presence of the ethyl group at the second position, which can influence its biological activity and chemical reactivity. Compared to 2-Methylquinazolin-4(1H)-one, the ethyl group provides different steric and electronic effects, potentially leading to distinct pharmacological properties .

Properties

IUPAC Name

2-ethyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-6H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUANCFNZZLKBOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953410
Record name 2-Ethylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3137-64-2
Record name 2-Ethylquinazolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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